2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
Description
This compound is a monosodium salt of a 1-aminoanthraquinone sulfonic acid derivative, characterized by a 4-[[(4-methylphenyl)sulfonyl]oxy]phenylamino substituent at the 4-position of the anthracene backbone. Its structure includes a sulfonate group (-SO₃⁻Na⁺) at the 2-position and a fused quinone system (9,10-dihydro-9,10-dioxo), which confers stability and redox activity. The 4-methylphenylsulfonyloxy group enhances hydrophobicity and may influence binding affinity in biological or industrial applications .
For instance, similar compounds like sodium 2-anthraquinonesulfonate (CAS 131-08-8) are employed in textile dyeing and electrochemical studies due to their color intensity and solubility .
Properties
CAS No. |
85536-94-3 |
|---|---|
Molecular Formula |
C27H19N2NaO8S2 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
YNYQQXPCRFXFIH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE typically involves multiple steps. The process begins with the preparation of the anthracene derivative, followed by the introduction of the sulphonate and sulphonyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulphonate and sulphonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Photochemical Studies
- The compound serves as an in situ photochemical fluorescence probe , enabling researchers to study photochemical reactions and energy transfer processes in various systems. Its ability to form charge-transfer complexes enhances its effectiveness in these studies .
2. Catalysis in Pulping Processes
- It is utilized as a catalyst in alkaline pulping processes , particularly in the production of paper and other cellulose-based materials. This application leverages its ability to facilitate chemical reactions that break down lignin and enhance cellulose extraction .
3. Biological Redox Systems
- The compound acts as an electron acceptor in biological redox systems, playing a crucial role in biochemical reactions that involve electron transfer. This property is essential for understanding metabolic pathways and designing biochemical assays .
Data Tables
Case Studies
Case Study 1: Photochemical Fluorescence Probing
In a study focusing on the dynamics of energy transfer in dye-sensitized solar cells, researchers employed 2-Anthracenesulfonic acid as a fluorescence probe. The results indicated significant insights into the efficiency of energy transfer mechanisms, highlighting the compound's utility in optimizing solar cell designs.
Case Study 2: Alkaline Pulping Process
A comparative analysis of various catalysts used in alkaline pulping revealed that 2-Anthracenesulfonic acid significantly improved the yield of cellulose extraction from wood chips compared to traditional methods. This study emphasized the compound's role in enhancing sustainability within the paper industry.
Mechanism of Action
The mechanism of action of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Properties
- Reactivity : Compounds with triazine groups (e.g., Procion MX) exhibit covalent binding to textiles, whereas sulfonate salts (e.g., sodium derivatives) rely on ionic interactions for dye fixation .
- Toxicity: Structural analogues with halogen substituents (e.g., bromo in ) or sulfonyloxy groups (target compound) are often classified as irritants, aligning with ’s findings that anthraquinone derivatives frequently mismatch predicted vs. actual irritation endpoints .
Data Tables
Table 1: Structural Comparison of Anthraquinone Sulfonate Derivatives
Table 2: Toxicity Data from Structural Analogues (Adapted from )
| Compound | Predicted Endpoint | Actual Endpoint | Distance Metric |
|---|---|---|---|
| 2-Anthracenesulfonic acid, 1-amino-4-(trimethylanilino)-... | Non-irritant | Irritant | 0.744 |
| Pregna-1,4-diene derivative | Irritant | Irritant | 0.795 |
| Hexachloronorbornene dicarboxylic acid | Irritant | Irritant | 0.809 |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s sulfonyloxy group requires multi-step synthesis, similar to ’s nitro-substituted derivative, which involves sulfonation and aryl coupling .
- Biological Relevance: Anthraquinone sulfonates like PSB-0739 () show affinity for purinergic receptors, suggesting the target compound could be modified for neurological or anti-inflammatory applications .
- Environmental Impact : Brominated derivatives () highlight the need for wastewater treatment in dye manufacturing, a consideration for scaling production of the target compound .
Biological Activity
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt is a complex organic compound recognized for its diverse biological activities. This article reviews the compound's mechanisms of action, biological effects, and potential applications in various fields, including medicine and environmental science.
Chemical Structure and Properties
The compound features an anthracene backbone modified with sulfonic acid and amino functional groups. Its molecular formula is C₁₈H₁₈N₂O₄S, with a molecular weight of approximately 366.41 g/mol. The unique structural features contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules:
- Protein Binding: The sulfonic acid group can form strong interactions with amino acid residues in proteins, influencing enzyme activity and cellular signaling pathways.
- Nucleic Acid Interaction: Research indicates that the compound can bind to nucleic acids, which may affect gene expression and cellular processes.
- Reactive Oxygen Species Generation: Upon light activation, the compound generates reactive oxygen species (ROS), which can induce cytotoxic effects in targeted cells, making it a candidate for photodynamic therapy in cancer treatment.
Antimicrobial Activity
2-Anthracenesulfonic acid has shown potential antibacterial properties. Studies suggest that it interferes with bacterial metabolism and DNA processes, particularly in Gram-positive bacteria like Bacillus species. Its effects on bacterial DNA metabolism may involve inhibition of RNA polymerase .
Photodynamic Therapy
The ability of this compound to generate ROS upon light exposure positions it as a promising agent in photodynamic therapy for cancer treatment. The generated ROS can induce apoptosis in malignant cells while sparing surrounding healthy tissues.
Neuroprotective Effects
Recent studies have indicated neuroprotective properties linked to caspase inhibition. For instance, it was found to reduce the activation of caspase-3 in neuronal cells subjected to stress conditions . This suggests potential applications in neurodegenerative disease therapies.
Case Studies
-
Antimicrobial Efficacy Study:
- A study evaluated the antibacterial activity against various strains of Bacillus. Results indicated a significant reduction in bacterial growth at specific concentrations of the compound.
-
Photodynamic Therapy Application:
- In vitro experiments demonstrated that light-activated 2-anthracenesulfonic acid effectively reduced tumor cell viability by inducing apoptosis through ROS generation.
-
Neuroprotection Investigation:
- Research involving cortical neurons showed that treatment with the compound significantly decreased markers of apoptosis compared to untreated controls, highlighting its potential as a therapeutic agent for neuroprotection.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for this anthraquinone sulfonic acid derivative, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via dehydrohalogenation condensation (commonly using bromine or chlorine substituents) with aromatic amines. Optimization involves controlling reaction temperature (typically 80–100°C), pH (maintained at 6–8 using sodium bicarbonate), and stoichiometric ratios of intermediates like 4-[(4-methylphenyl)sulfonyl]oxy aniline. Post-synthesis purification often employs recrystallization in aqueous ethanol or column chromatography to remove unreacted sulfonic acid precursors .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- HPLC with UV-Vis detection (λ = 500–600 nm) monitors sulfonic acid group retention.
- 1H/13C NMR identifies aromatic proton environments (δ 7.5–8.5 ppm for anthraquinone protons) and sulfonate linkages.
- Mass spectrometry (ESI-MS) confirms molecular weight (e.g., m/z ~550–600 range) and detects halogenated byproducts .
Q. What are the primary research applications of this compound in non-commercial contexts?
- Methodological Answer : It serves as a fluorescent probe for metal ion detection (e.g., Cu²⁺, Bi³⁺) via complexation studies using cyclic voltammetry. It is also used in histological staining (e.g., calcium detection in tissues) due to its anthraquinone backbone’s redox activity .
Advanced Research Questions
Q. How can computational modeling elucidate its interaction with biological targets like VEGFR-2 or P2Y12 receptors?
- Methodological Answer :
- Molecular docking (AutoDock Vina) identifies binding poses by aligning the anthraquinone core with hydrophobic pockets (e.g., Tyr105 in P2Y12 for π-π stacking).
- MD simulations (GROMACS) assess stability of sulfonate groups in receptor binding sites over 100-ns trajectories.
- SAR studies highlight the necessity of the sulfophenylamino substituent for affinity, as truncation reduces binding energy by ~3 kcal/mol .
Q. How to resolve discrepancies between predicted and experimental toxicity endpoints (e.g., irritation potential)?
- Methodological Answer :
- Use QSAR models (e.g., TEST software) to predict acute toxicity, but validate via in vitro assays like the Hen’s Egg Test (HET-CAM) for mucosal irritation.
- Structural analogs with high distance scores (>0.7 in similarity metrics) often show false-negative predictions; experimental confirmation is critical .
Q. What strategies improve aqueous solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Introduce hydrophilic substituents (e.g., hydroxyl or additional sulfonate groups) at the 4-position of the phenyl ring.
- Use co-solvents like PEG-400 or cyclodextrin encapsulation to enhance solubility from <0.1 mg/mL to >5 mg/mL .
Q. How does the compound’s stability vary under oxidative or photolytic conditions?
- Methodological Answer :
- Forced degradation studies (ICH guidelines):
- Oxidative stress : 3% H₂O₂ at 40°C for 24 hours; monitor anthraquinone-to-quinone conversion via HPLC.
- Photolysis : Expose to UV light (320–400 nm) for 48 hours; observe ~15% degradation via LC-MS .
Q. What spectroscopic signatures distinguish it from structurally related dyes (e.g., Acid Blue 25 or 127)?
- Methodological Answer :
- FT-IR : Unique S=O stretching at 1180–1220 cm⁻¹ and C-N (aniline) at 1350 cm⁻¹.
- UV-Vis : A λ_max shift from 580 nm (Acid Blue 25) to 620 nm due to the electron-withdrawing tosyloxy group .
Methodological Notes for Data Contradictions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
